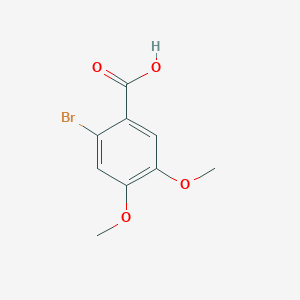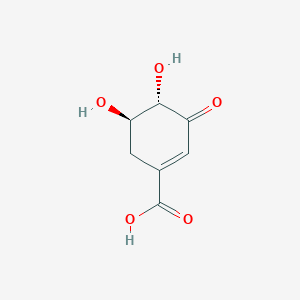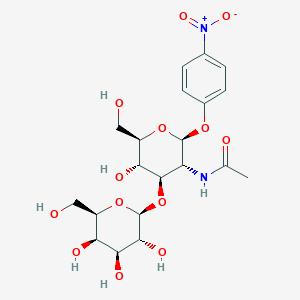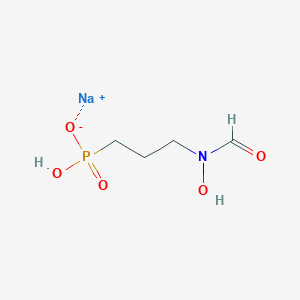
2-Bromo-4,5-dimethoxybenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and its bromo derivative has been documented, showing the potential pathways that could be adapted for synthesizing 2-Bromo-4,5-dimethoxybenzoic acid. These syntheses typically involve multiple steps, starting from readily available materials and proceeding through halogenation, methoxylation, and carboxylation steps to achieve the desired bromo and dimethoxy substitutions on the benzoic acid core (Laak & Scharf, 1989).
Molecular Structure Analysis
Studies on similar dimethoxybenzoic acids have highlighted their nearly planar structures, where substituents like methyl and carboxylic acid groups significantly influence the molecule's conformation due to steric interactions. For instance, 2,5-Dimethoxybenzoic acid showcases an unusual intramolecular hydrogen bond, demonstrating the intricate balance of forces that shape the molecular geometry of such compounds (Barich et al., 2004).
Chemical Reactions and Properties
The reactivity of bromo-substituted benzoic acids often involves interactions with N-donor compounds, leading to various supramolecular assemblies. These reactions underscore the compound's ability to form complex structures through hydrogen bonding and other non-covalent interactions, as seen in the study involving 3,5-dihydroxybenzoic acid and its bromo derivative (Varughese & Pedireddi, 2006).
Physical Properties Analysis
The physical properties of 2-Bromo-4,5-dimethoxybenzoic acid can be inferred from related compounds, where the presence of bromo and methoxy groups significantly affects melting points, solubility, and crystallinity. The detailed crystal structure analysis reveals the spatial arrangement of atoms, crucial for understanding the compound's physical behavior and its interactions in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of 2-Bromo-4,5-dimethoxybenzoic acid, including acidity, reactivity towards nucleophiles, and potential for further functionalization, are key to its utility as an intermediate in organic synthesis. Studies on bromobenzoic acids have shown their versatility in forming spiro compounds and undergoing free radical reactions, indicating the wide range of chemical transformations that 2-Bromo-4,5-dimethoxybenzoic acid could potentially undergo (Zhang & Pugh, 2003).
Wissenschaftliche Forschungsanwendungen
Antifungal Activity in Agriculture : A study by Lattanzio et al. (1996) found that 2,5-dimethoxybenzoic acid effectively reduces postharvest decay of strawberry fruits, especially when combined with 0.05% Tween 20. This suggests its potential as a natural antifungal agent in agricultural applications (Lattanzio et al., 1996).
Pharmaceutical Research : Han Lijun (2010) reported that a derivative of 2-Bromo-4,5-dimethoxybenzoic acid, namely Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate, shows significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in several diseases including diabetes and obesity (Han Lijun, 2010).
Organic Synthesis : Kurasawa et al. (2018) achieved the bioinspired total synthesis of delitschiapyrone A, a complex natural product, using 4-bromo-3,5-dimethoxybenzoic acid as a starting material. This synthesis highlights its utility in complex organic syntheses (Kurasawa et al., 2018).
Drug Development : Qin et al. (2013) demonstrated that Norathyriol, a compound with promising drug potential, can be synthesized from 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene with a yield of approximately 70% (Qi‐xue Qin et al., 2013).
Material Science : Mataka et al. (1993) prepared 4H,5H-Benzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole-4,5-dione from 4-bromobenzobis[1,2,5]thiadiazole, a process involving 2-Bromo-4,5-dimethoxybenzoic acid. This has implications in the field of material science, particularly in the synthesis of novel organic compounds (Mataka et al., 1993).
Safety And Hazards
2-Bromo-4,5-dimethoxybenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation4. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation4.
Zukünftige Richtungen
2-Bromo-4,5-dimethoxybenzoic acid can be used as an intermediate for the preparation of various flavones, flavanone, isoflavones, and mountain ketone5. It can also be used as a starting material for the synthesis of norathyriol and urolithins12. However, more research is needed to explore its potential applications.
Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
Eigenschaften
IUPAC Name |
2-bromo-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCHCRFQWEFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278788 | |
| Record name | 2-Bromo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethoxybenzoic acid | |
CAS RN |
6286-46-0 | |
| Record name | 6286-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,5-dimethoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














